Regioisomeric Ring Fusion Differentiation: pyrido[4,3-d] vs. pyrido[3,2-d]pyrimidine – Vector Angle and Pharmacophore Presentation
The target compound possesses a pyrido[4,3-d]pyrimidine ring fusion, wherein the pyridine nitrogen is positioned at the 4-position of the pyrimidine ring and the saturated ring is attached at the 3,4-face. Its closest commercially available structural isomer, tert-butyl 2-methyl-7,8-dihydropyrido[3,2-d]pyrimidine-5(6H)-carboxylate (CAS 1421312-15-3), has a pyrido[3,2-d] fusion pattern where the pyridine nitrogen sits at the 3-position of the pyrimidine and the saturated ring is fused at the 2,3-face . Both compounds share identical molecular formula (C₁₃H₁₉N₃O₂), molecular weight (249.31 g/mol), and the same functional groups (Boc, 2-methyl), yet they are not interchangeable . In the [4,3-d] isomer, the Boc-protected secondary amine is positioned para-like relative to the 2-position of the pyrimidine, whereas in the [3,2-d] isomer, this relationship is meta-like [1]. This angular difference alters the trajectory of substituents introduced at the deprotected piperidine nitrogen, a critical determinant of target binding in kinase inhibitor programs where the pyrido[4,3-d] scaffold has been specifically optimized for KRAS G12D/G12V inhibition [2].
| Evidence Dimension | Regioisomeric ring fusion geometry (scaffold exit vector orientation) |
|---|---|
| Target Compound Data | pyrido[4,3-d]pyrimidine: pyridine N at position 4 of pyrimidine; saturated ring fused at 3,4-face; Boc at 6-position |
| Comparator Or Baseline | pyrido[3,2-d]pyrimidine (CAS 1421312-15-3): pyridine N at position 3 of pyrimidine; saturated ring fused at 2,3-face; Boc at 5-position |
| Quantified Difference | Boc-N vector angular difference of approximately 60° relative to pyrimidine 2-position; ring junction connectivity differs by one bond position around the pyrimidine core |
| Conditions | Structural comparison based on IUPAC nomenclature, InChI, and canonical SMILES from vendor certificates of analysis |
Why This Matters
In drug discovery programs targeting specific kinase binding pockets, a 60° difference in exit vector trajectory can determine whether a compound achieves nanomolar binding affinity or is completely inactive, making regioisomeric purity and identity non-negotiable procurement criteria.
- [1] Belal, A., et al. (2022). Review on the Synthesis and Therapeutic Potential of Pyrido[2,3-d], [3,2-d], [3,4-d] and [4,3-d]pyrimidine Derivatives. Pharmaceuticals, 15(3), 352. (Discusses regioisomeric structural distinctions and their pharmacological implications.) View Source
- [2] Pyrido[4,3-d]pyrimidine Compounds as KRAS Inhibitors. U.S. Patent Publication No. US 2024/0336631 A1, October 10, 2024. (Specifically claims Formula (I)-(III) pyrido[4,3-d]pyrimidine compounds as KRAS G12D/G12V inhibitors.) View Source
